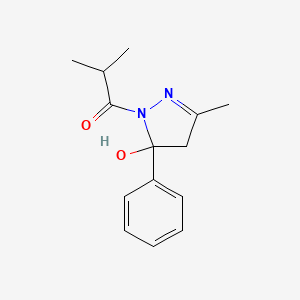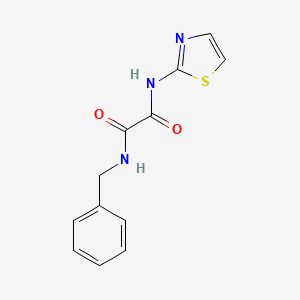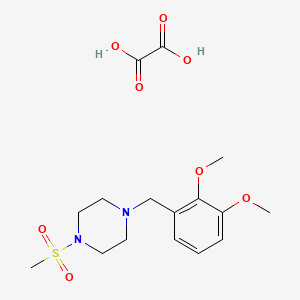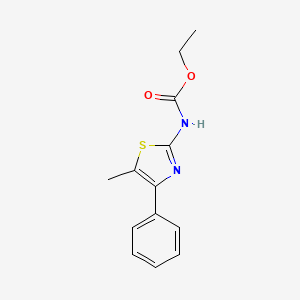![molecular formula C20H24ClNOS2 B5083845 N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BTEB, and it is a benzamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BTEB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth. BTEB has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. These effects contribute to the anti-cancer properties of BTEB.
Biochemical and Physiological Effects:
BTEB has been shown to have various biochemical and physiological effects. Studies have shown that BTEB can inhibit the activity of certain enzymes involved in cancer cell growth, such as histone deacetylases and proteasomes. BTEB has also been shown to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
BTEB has several advantages for lab experiments, including its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. BTEB is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using BTEB in lab experiments. For example, the mechanism of action of BTEB is not fully understood, and further research is needed to elucidate its effects on cancer cells. In addition, BTEB may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BTEB. One area of interest is the development of BTEB derivatives that have improved anti-cancer properties. Another area of interest is the investigation of the potential anti-inflammatory and analgesic properties of BTEB. In addition, further research is needed to elucidate the mechanism of action of BTEB and its effects on cancer cells. Overall, BTEB has shown significant potential for scientific research, particularly in the field of cancer research, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of BTEB can be achieved using various methods, including the reaction of 4-chlorobenzylthiol with 2-(tert-butylthio)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzyl chloride with 2-(tert-butylthio)ethylamine, followed by the reaction of the resulting intermediate with sodium sulfide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BTEB has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTEB can inhibit the growth of cancer cells in vitro and in vivo. BTEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNOS2/c1-20(2,3)25-13-12-22-19(23)16-6-4-15(5-7-16)14-24-18-10-8-17(21)9-11-18/h4-11H,12-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFXYHKLGCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)


![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)